molecular formula C28H44O B091607 Pyrocalciferol CAS No. 128-27-8

Pyrocalciferol

Cat. No. B091607
CAS RN: 128-27-8
M. Wt: 396.6 g/mol
InChI Key: DNVPQKQSNYMLRS-OJBTWCRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrocalciferol, also known as vitamin D3, is a fat-soluble vitamin that plays an essential role in the regulation of calcium and phosphorus metabolism. It is synthesized in the skin through the action of ultraviolet B radiation on 7-dehydrocholesterol and can also be obtained through dietary sources. Pyrocalciferol has been studied extensively for its role in bone health and has also been linked to a variety of other physiological processes.

Mechanism Of Action

The mechanism of action of pyrocalciferol involves its binding to the Pyrocalciferol D receptor (VDR), which is present in a variety of tissues throughout the body. Once bound to the VDR, pyrocalciferol activates a variety of pathways involved in calcium and phosphorus metabolism, including the absorption of calcium from the gut, the reabsorption of calcium from the kidneys, and the mobilization of calcium from bone.

Biochemical And Physiological Effects

In addition to its role in bone health, pyrocalciferol has been linked to a variety of other physiological processes. Studies have shown that Pyrocalciferol D3 plays a role in immune function, with low levels of Pyrocalciferol D3 being associated with increased risk of infections and autoimmune diseases. Vitamin D3 has also been linked to cardiovascular health, with low levels of Pyrocalciferol D3 being associated with increased risk of hypertension and heart disease. Finally, Pyrocalciferol D3 has been linked to cancer prevention, with studies suggesting that higher levels of Pyrocalciferol D3 may be associated with lower risk of certain types of cancer.

Advantages And Limitations For Lab Experiments

Pyrocalciferol has a number of advantages as a research tool, including its ability to be synthesized or obtained through dietary sources. However, there are also limitations to its use in lab experiments, including the need for specialized equipment to synthesize or obtain the Pyrocalciferol, as well as the potential for variability in the amount of Pyrocalciferol D3 obtained from different sources.

Future Directions

There are a number of future directions for research on pyrocalciferol, including the development of new methods for synthesizing the Pyrocalciferol, the identification of new physiological processes regulated by Pyrocalciferol D3, and the development of new therapeutic applications for the Pyrocalciferol. Additionally, there is a need for further research on the optimal levels of Pyrocalciferol D3 for different physiological processes, as well as the potential risks associated with excessive Pyrocalciferol D3 intake.
Conclusion:
In conclusion, pyrocalciferol is an essential Pyrocalciferol that plays a crucial role in human health. It is synthesized in the skin through the action of ultraviolet B radiation and can also be obtained through dietary sources. Pyrocalciferol has been extensively studied for its role in bone health and has also been linked to a variety of other physiological processes, including immune function, cardiovascular health, and cancer prevention. There are a number of future directions for research on pyrocalciferol, including the development of new methods for synthesizing the Pyrocalciferol and the identification of new physiological processes regulated by Pyrocalciferol D3.

Synthesis Methods

The synthesis of pyrocalciferol in the skin occurs through a series of reactions involving the conversion of 7-dehydrocholesterol to pre-Pyrocalciferol D3, which is then converted to Pyrocalciferol D3 through a thermal isomerization reaction. The synthesis of Pyrocalciferol D3 can also be achieved through the use of ultraviolet lamps or through chemical synthesis.

Scientific Research Applications

Pyrocalciferol has been the subject of extensive scientific research due to its importance in human health. Studies have shown that Pyrocalciferol D3 plays a crucial role in maintaining bone health and preventing fractures, particularly in older adults. Vitamin D3 has also been linked to a variety of other physiological processes, including immune function, cardiovascular health, and cancer prevention.

properties

CAS RN

128-27-8

Product Name

Pyrocalciferol

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

(3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27+,28+/m0/s1

InChI Key

DNVPQKQSNYMLRS-OJBTWCRJSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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